molecular formula C21H22N4 B2889239 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2415633-42-8

2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline

Cat. No.: B2889239
CAS No.: 2415633-42-8
M. Wt: 330.435
InChI Key: IWUQJLXWQVMAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a complex organic compound with the molecular formula C21H22N4 It features a quinoxaline core substituted with a phenyl group and a hexahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the condensation of a quinoxaline derivative with a phenyl-substituted pyrrole precursor, followed by cyclization to form the hexahydropyrrolo[3,4-c]pyrrole ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the quinoxaline core.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline or pyrrole rings are replaced by other groups.

Scientific Research Applications

2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline include other quinoxaline derivatives and pyrrole-containing compounds. For example:

Properties

IUPAC Name

2-methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-15-21(23-20-10-6-5-9-19(20)22-15)25-13-16-11-24(12-17(16)14-25)18-7-3-2-4-8-18/h2-10,16-17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUQJLXWQVMAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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